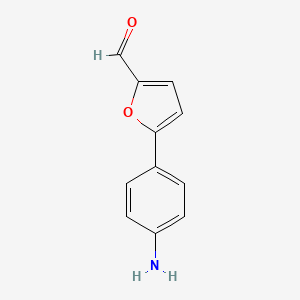

5-(4-Aminophenyl)furan-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

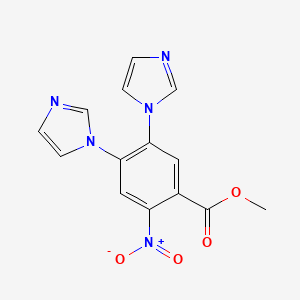

5-(4-Aminophenyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.19 g/mol .

Molecular Structure Analysis

The molecular structure of 5-(4-Aminophenyl)furan-2-carbaldehyde consists of a furan ring with an aldehyde group and an aminophenyl group attached . The InChI string is InChI=1S/C11H9NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H,12H2 .Physical And Chemical Properties Analysis

5-(4-Aminophenyl)furan-2-carbaldehyde has a predicted density of 1.235±0.06 g/cm3 and a predicted boiling point of 375.4±32.0 °C . It has one hydrogen bond donor and three hydrogen bond acceptors .科学的研究の応用

Antibacterial Activity

The realm of medicinal chemistry has embraced furan derivatives due to their remarkable therapeutic efficacy. Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. Specifically, “5-(4-Aminophenyl)furan-2-carbaldehyde” has been investigated for its antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have explored its potential as an innovative antibacterial agent to combat microbial resistance.

Urease Inhibition

The presence of a nitro group in furan derivatives can enhance their activity as urease inhibitors. Urease is an enzyme involved in the hydrolysis of urea, and inhibiting its activity can have therapeutic implications. The high electron-withdrawing effect of the nitro group in “5-(4-Aminophenyl)furan-2-carbaldehyde” may contribute to its potential as a urease inhibitor .

Other Therapeutic Advantages

Beyond antibacterial and urease inhibition properties, furan derivatives like “5-(4-Aminophenyl)furan-2-carbaldehyde” have shown promise in various other therapeutic areas:

- Antihypertensive, Anti-aging, and Anticancer : Furan derivatives have been studied for their effects on blood pressure, aging, and cancer .

Synthesis and Spectroscopic Characterization

For those interested in the synthetic aspects, a protocol exists for the quantitative synthesis of furan-2-carbaldehyde-d (deuterated furan-2-carbaldehyde) using deuterated dimethylformamide (DMF-d7) and (COCl)2. The product is obtained in high purity, making it suitable for spectroscopic studies .

特性

IUPAC Name |

5-(4-aminophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYNZPSJGDIPKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Aminophenyl)furan-2-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)